molecular formula C15H29ClN6O B2636981 1-[2-(2-Aminoethyl)piperidin-1-yl]-2-(5-tert-butyltetrazol-1-yl)propan-1-one;hydrochloride CAS No. 2418718-43-9

1-[2-(2-Aminoethyl)piperidin-1-yl]-2-(5-tert-butyltetrazol-1-yl)propan-1-one;hydrochloride

Cat. No.: B2636981
CAS No.: 2418718-43-9
M. Wt: 344.89
InChI Key: SJJSSQLYQMPICX-UHFFFAOYSA-N
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Description

1-[2-(2-Aminoethyl)piperidin-1-yl]-2-(5-tert-butyltetrazol-1-yl)propan-1-one;hydrochloride is a complex organic compound that features a piperidine ring, a tetrazole ring, and an aminoethyl group

Preparation Methods

The synthesis of 1-[2-(2-Aminoethyl)piperidin-1-yl]-2-(5-tert-butyltetrazol-1-yl)propan-1-one;hydrochloride typically involves multiple steps, starting with the preparation of the piperidine and tetrazole intermediates. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-[2-(2-Aminoethyl)piperidin-1-yl]-2-(5-tert-butyltetrazol-1-yl)propan-1-one;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and tetrazole rings play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other piperidine and tetrazole derivatives. What sets 1-[2-(2-Aminoethyl)piperidin-1-yl]-2-(5-tert-butyltetrazol-1-yl)propan-1-one;hydrochloride apart is its unique combination of functional groups, which confer specific chemical and biological properties. Other similar compounds might include:

  • 1-(2-Aminoethyl)piperidine
  • 2-(Aminomethyl)piperidine
  • Various tert-butyl substituted tetrazoles .

This compound’s unique structure allows for diverse applications and interactions, making it a valuable subject of study in multiple scientific disciplines.

Properties

IUPAC Name

1-[2-(2-aminoethyl)piperidin-1-yl]-2-(5-tert-butyltetrazol-1-yl)propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N6O.ClH/c1-11(21-14(15(2,3)4)17-18-19-21)13(22)20-10-6-5-7-12(20)8-9-16;/h11-12H,5-10,16H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJSSQLYQMPICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC1CCN)N2C(=NN=N2)C(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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